1-methyl-1H-indole-5-carbonitrile
Overview
Description
1-Methyl-1H-indole-5-carbonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 1-methyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities . The specific pathways affected would depend on the particular biological activity and the target of the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-methyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . This interaction can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of nuclear receptors, which play a crucial role in regulating gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as organic anion transporters . The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and tissue accumulation.
Subcellular Localization
This compound can localize to specific subcellular compartments, which can influence its activity and function. For example, it has been reported to accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can regulate its subcellular localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with cyanogen bromide in the presence of a base. Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Methyl-1H-indole-5-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-5-carbonitrile: Shares a similar structure but lacks the methyl group at the 1-position.
1-Methylindole: Similar but without the carbonitrile group.
5-Bromo-1-methylindole: Contains a bromine atom at the 5-position instead of a carbonitrile group.
Uniqueness: 1-Methyl-1H-indole-5-carbonitrile is unique due to the presence of both the methyl group at the 1-position and the carbonitrile group at the 5-position. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-methylindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZFEHAJOLDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465001 | |
Record name | 1-methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91634-11-6 | |
Record name | 1-methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91634-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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